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molecular formula C9H11BrN2O2 B8376698 N-(4-Bromo-2-hydroxyphenyl)-N',N'-dimethylurea

N-(4-Bromo-2-hydroxyphenyl)-N',N'-dimethylurea

Cat. No. B8376698
M. Wt: 259.10 g/mol
InChI Key: LDASMMUMZFZPIJ-UHFFFAOYSA-N
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Patent
US04404356

Procedure details

6-Bromobenzoxazolinone (35.1 g) was stirred with 55 ml of a 38% solution of dimethylamine in methanol at 60° C. for 21/2 hours. The mixture was cooled and filtered, and the precipitate was washed with cold methanol to give the desired urea (17.9 g), m.pt. 178° C. (decomp.).
Quantity
35.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[NH:6][C:7](=[O:9])[O:8][C:4]=2[CH:3]=1.[CH3:12][NH:13][CH3:14]>CO>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][C:7]([N:13]([CH3:14])[CH3:12])=[O:9])=[C:4]([OH:8])[CH:3]=1

Inputs

Step One
Name
Quantity
35.1 g
Type
reactant
Smiles
BrC1=CC2=C(NC(O2)=O)C=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate was washed with cold methanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC(=O)N(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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